molecular formula C10H14O B1666556 2-Adamantanone CAS No. 700-58-3

2-Adamantanone

Cat. No.: B1666556
CAS No.: 700-58-3
M. Wt: 150.22 g/mol
InChI Key: IYKFYARMMIESOX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Adamantanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One notable interaction is with cytochrome P-450CAM, a camphor hydroxylating component of soluble camphor monooxygenase from Pseudomonas putida. This enzyme hydroxylates this compound, leading to the formation of hydroxylated derivatives . Additionally, this compound is involved in reactions catalyzed by camphor 1,2-monooxygenase, resulting in the formation of various metabolites . These interactions highlight the compound’s role in oxidation-reduction processes and its potential as a precursor for other biochemical compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the dielectric properties of cells, which in turn can influence cell signaling and communication . Additionally, the compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase can lead to changes in gene expression related to metabolic pathways . These effects underscore the compound’s potential impact on cellular function and its relevance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450CAM involves the hydroxylation of this compound, resulting in the formation of hydroxylated derivatives . This process is crucial for the compound’s role in oxidation-reduction reactions. Additionally, this compound’s interaction with camphor 1,2-monooxygenase involves a Baeyer-Villiger reaction, leading to the formation of lactones

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Research has shown that this compound exhibits secondary relaxation in the terahertz range, which can influence its stability and interactions with other biomolecules . Additionally, the compound’s degradation products and their effects on cellular function have been investigated, providing insights into its long-term biochemical properties .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its threshold and toxic effects. Studies have shown that varying dosages of this compound can lead to different biochemical and physiological responses in animal models . High doses of the compound have been associated with toxic effects, highlighting the importance of dosage control in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its oxidation and hydroxylation. The compound is hydroxylated by cytochrome P-450CAM, leading to the formation of hydroxylated derivatives . Additionally, camphor 1,2-monooxygenase catalyzes the Baeyer-Villiger reaction, resulting in the formation of lactones . These metabolic pathways underscore the compound’s role in oxidation-reduction reactions and its potential as a precursor for other biochemical compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase facilitates its transport and distribution within cells . Additionally, the compound’s dielectric properties can influence its localization and accumulation in specific cellular compartments . These interactions highlight the importance of understanding the transport and distribution mechanisms of this compound in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific enzymes and proteins. The compound’s interaction with cytochrome P-450CAM and camphor 1,2-monooxygenase directs it to specific cellular compartments where these enzymes are localized . Additionally, the compound’s dielectric properties can influence its localization within cellular membranes and organelles

Preparation Methods

Adamantanone is typically synthesized through the oxidation of adamantane. One common method involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization.

Industrial production of adamantanone often employs similar oxidation techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Properties

IUPAC Name

adamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKFYARMMIESOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022108
Record name 2-Adamantanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-58-3
Record name Adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Adamantanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02125
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Record name 2-Adamantanone
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Record name 2-Adamantanone
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Record name Tricyclo[3.3.1.13,7]decan-2-one
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Record name ADAMANTANONE
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of zirconyl acetate ZrO(OAc)2. The resultant mixture was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. As a result, adamantane was transformed into 1-adamantanol (yield 42%), 1,3-adamantanediol (yield 31%) and 2-adamantanone (yield 7%) with a transformation rate of 91 percent.
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acetate ZrO(OAc)2
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Yield
42%
Yield
31%
Yield
7%

Synthesis routes and methods III

Procedure details

A mixture of 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide, 0.05 millimole of acetylacetonatozirconium(IV) Zr(AA)4 and 25 milliliters of acetic acid was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. Adamantane was transformed into 1-adamantanol (yield 28%), 1,3-adamantanediol (yield 6%) and 2-adamantanone (yield 3%) with a transformation rate of 43%.
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10 mmol
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Zr(AA)4
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Yield
28%
Yield
3%

Synthesis routes and methods IV

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of acetylacetonatocopper(II) Cu(AA)2. In an oxygen atmosphere, the resultant mixture was stirred at a temperature of 75° C. for 6 hours. Adamantane was transformed, with a transformation rate of 53%, into 1-adamantanol (yield 50%) and 2-adamantanone (yield 4%). The selectivity for the alcohol and ketone was 97%.
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Cu(AA)2
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Yield
50%
Yield
4%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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